![molecular formula C21H16FN3O3S B2650805 2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797603-27-0](/img/structure/B2650805.png)
2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A series of compounds including 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms, similar to those in the compound of interest, has been found to significantly enhance antimicrobial effectiveness. Specifically, compounds bearing a maximum number of fluorine atoms exhibited high potency, suggesting the critical role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have demonstrated potent antifungal and apoptotic effects against various Candida species, including C. albicans and C. glabrata. This suggests the potential utility of oxadiazole derivatives in treating fungal infections and their mechanism of action through inducing apoptosis in fungal cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Screening
The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against various cancer cell lines highlighted certain derivatives' powerful cytotoxic effects, particularly against breast cancer. This underscores the potential of oxadiazole and thiadiazole derivatives in oncological research and their contribution to developing new anticancer agents (Abu-Melha, 2021).
Material Science Applications
Hybrid polymers containing thiophenylanilino and furanylanilino backbones, along with substituted phenyl side groups, have been developed, showcasing the versatility of oxadiazole derivatives in materials science. These compounds are synthesized through electrophilic aromatic substitution and Stille cross-coupling reactions, resulting in electroactive films with potential applications in electronic devices (Baldwin et al., 2008).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-7-9-16(10-8-15)29-13-19(26)23-17-5-2-1-4-14(17)12-20-24-21(25-28-20)18-6-3-11-27-18/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTGROXCONVRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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